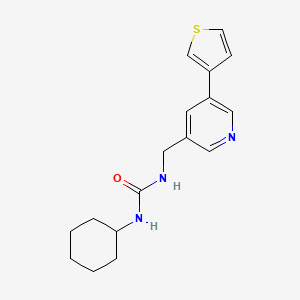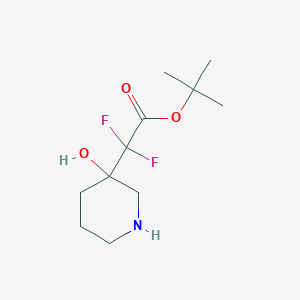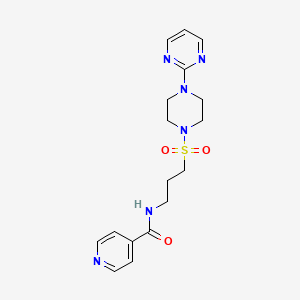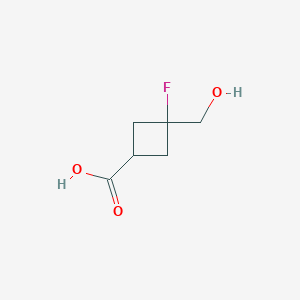
1-Cyclohexyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-Cyclohexyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea” is a complex organic molecule that contains several functional groups including a cyclohexyl group, a thiophene ring, a pyridine ring, and a urea group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the urea group and the coupling of the cyclohexyl, thiophene, and pyridine rings .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several cyclic structures and a urea group. The thiophene and pyridine rings are aromatic and planar, while the cyclohexyl group is non-planar . The urea group would form hydrogen bonds with suitable acceptors .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The aromatic rings could participate in electrophilic aromatic substitution reactions, while the urea group could react with acids or bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the functional groups present. For example, the presence of a urea group could make the compound polar and capable of forming hydrogen bonds . The aromatic rings could contribute to the compound’s stability and possibly its color .Aplicaciones Científicas De Investigación
Stereochemical Studies and Ring Closure Mechanisms
Research into urea derivatives like "1-Cyclohexyl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea" often involves stereochemical investigations to understand their configurations and potential for forming heterocycles. Fülöp, Bernáth, and Sohár (1985) explored the synthesis of thiourea and urea derivatives from cis- and trans-2-aminomethyl cyclohexanols, highlighting the importance of stereochemistry in the formation of 1,3-heterocycles (Fülöp, Bernáth, & Sohár, 1985).
Biological Activities: Antimicrobial and Anticancer Potential
Urea derivatives exhibit significant biological activities, including antimicrobial and anticancer properties. El-Sawy et al. (2013) synthesized a series of indolyl urea derivatives, demonstrating their potential against various cancer cell lines, indicating the promising therapeutic applications of such compounds (El-Sawy, Mandour, El-Hallouty, Shaker, & Abo‐Salem, 2013).
Cytokinin-like Activity and Plant Growth Regulation
Urea derivatives are also explored for their plant growth regulatory activities. Ricci and Bertoletti (2009) reviewed the cytokinin-like activity of urea derivatives such as forchlorofenuron and thidiazuron, which are known to positively regulate cell division and differentiation in plants (Ricci & Bertoletti, 2009).
Material Science Applications: Formation of Complex Structures
In the realm of material science, urea derivatives have been utilized for their ability to form complex structures through hydrogen bonding. Corbin et al. (2001) discussed the synthesis and conformational studies of heterocyclic ureas, revealing their potential to unfold and form multiply hydrogen-bonded complexes, which is valuable for designing self-assembling materials (Corbin, Zimmerman, Thiessen, Hawryluk, & Murray, 2001).
Direcciones Futuras
Propiedades
IUPAC Name |
1-cyclohexyl-3-[(5-thiophen-3-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c21-17(20-16-4-2-1-3-5-16)19-10-13-8-15(11-18-9-13)14-6-7-22-12-14/h6-9,11-12,16H,1-5,10H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIWXHCSBQKKOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2980994.png)

![N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-4-pyrazol-1-ylbenzenesulfonamide](/img/structure/B2980997.png)
![Ethyl 2-[2-[5-phenyl-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate](/img/structure/B2980999.png)
![2-{[4-(tert-butyl)benzyl]sulfanyl}-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine](/img/structure/B2981000.png)
![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-fluorobenzamide](/img/structure/B2981003.png)


![Ethyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2981007.png)
![N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2981008.png)


